Product packaging for Ido1/tdo-IN-1(Cat. No.:)

Ido1/tdo-IN-1

Cat. No.: B12405568
M. Wt: 364.3 g/mol
InChI Key: HBGFMECMJXIZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ido1/tdo-IN-1 is a useful research compound. Its molecular formula is C21H16O6 and its molecular weight is 364.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16O6 B12405568 Ido1/tdo-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H16O6

Molecular Weight

364.3 g/mol

IUPAC Name

(6,6-dimethyl-7,10,11-trioxonaphtho[1,2-g][1]benzofuran-1-yl)methyl acetate

InChI

InChI=1S/C21H16O6/c1-10(22)26-8-11-9-27-20-13-4-6-14-12(5-7-15(23)21(14,2)3)17(13)19(25)18(24)16(11)20/h4-7,9H,8H2,1-3H3

InChI Key

HBGFMECMJXIZLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CC(=O)C4(C)C

Origin of Product

United States

Significance of Tryptophan Catabolism and the Kynurenine Pathway in Immunomodulation and Disease Pathogenesis

The catabolism of the essential amino acid L-tryptophan is a critical metabolic process with profound implications for immune system regulation. williams.eduresearchgate.net While tryptophan is necessary for protein synthesis, the vast majority—over 95%—of dietary tryptophan is degraded through the kynurenine (B1673888) pathway (KP). nih.gov The first and rate-limiting step of this pathway is catalyzed by the heme-containing enzymes IDO1 and TDO, which convert tryptophan into N-formylkynurenine. researchgate.netwikipedia.org

This metabolic pathway is a key regulator of innate and adaptive immunity. bpsbioscience.com The enzymatic degradation of tryptophan and the subsequent accumulation of its catabolites, collectively known as kynurenines, create a localized immunosuppressive microenvironment. patsnap.comamsbio.com This immunomodulatory effect is achieved through two primary mechanisms:

Tryptophan Depletion: The depletion of tryptophan in the local environment can lead to the cell cycle arrest and death of effector T cells, which are highly sensitive to the availability of this essential amino acid. amsbio.com

Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites can inhibit the proliferation of T cells and promote the generation of regulatory T cells (Tregs), which actively dampen immune responses. amsbio.compatsnap.com

This powerful immunoregulatory function is essential for maintaining immune homeostasis and tolerance under normal physiological conditions, such as preventing fetal rejection during pregnancy. patsnap.compatsnap.com However, this pathway can be exploited in various disease states. In oncology, many tumors upregulate the expression of IDO1 and/or TDO to create an immunosuppressive shield, allowing them to evade the host's immune surveillance. bpsbioscience.comwikipedia.orgpatsnap.com Elevated IDO1 or TDO activity is often associated with a poorer prognosis in various cancers, including melanoma, colorectal, lung, and ovarian cancers. patsnap.comnih.govbmj.com Beyond cancer, perturbations in the kynurenine pathway have been linked to a range of other conditions, including chronic inflammatory diseases, neurodegenerative disorders, and aortic diseases. nih.govbiorxiv.orgnih.gov

Rationale for Dual Ido1 and Tdo Inhibition: Addressing Pathway Redundancy and Enhancing Immunomodulatory Efficacy in Preclinical Research

The development of inhibitors that target both IDO1 and TDO simultaneously is based on the distinct yet overlapping roles these enzymes play in tryptophan catabolism. bmj.com While both enzymes catalyze the same initial step in the kynurenine (B1673888) pathway, they are structurally different and have distinct expression patterns. jcancer.orgresearchgate.net IDO1 is an inducible enzyme found in a wide variety of tissues and immune cells, and its expression is significantly upregulated by pro-inflammatory signals like interferon-gamma (IFN-γ). nih.govjcancer.org In contrast, TDO is primarily expressed in the liver, where it regulates systemic tryptophan levels, but it is also ectopically expressed by several types of tumors, including gliomas and breast cancer. bmj.comjcancer.orgaacrjournals.org

The rationale for dual inhibition stems from several key preclinical observations:

Pathway Redundancy and Compensation: The expression of IDO1 and TDO in tumors is often distinct and not overlapping. bmj.com This creates a scenario where inhibiting only one enzyme might be insufficient to block kynurenine production completely. Research has shown that inhibiting IDO1 can lead to a compensatory upregulation of TDO, thereby maintaining the immunosuppressive tumor microenvironment and limiting the efficacy of the selective inhibitor. nih.gov

Enhanced Efficacy: A dual inhibitor has the potential to provide a more comprehensive blockade of the kynurenine pathway, leading to a more robust anti-tumor response. nih.govaacrjournals.orgbmj.com In preclinical studies using glioblastoma cells that express both enzymes, dual-acting molecules were able to fully inhibit kynurenine production, whereas selective IDO1 inhibitors resulted in only a partial response. aacrjournals.org Similarly, in preclinical models of pancreatic and glioma cancers, dual inhibitors demonstrated the ability to block tumor cell migration and invasion and exert anti-glioma effects. nih.govnih.gov

Overcoming Clinical Setbacks: The interest in dual inhibitors has been further intensified by the disappointing results of selective IDO1 inhibitors in late-stage clinical trials. For instance, the failure of the highly selective IDO1 inhibitor epacadostat (B560056) in a Phase III trial highlighted the need for new strategies to more effectively target this immunosuppressive pathway, with pathway redundancy through TDO being a primary suspected cause of resistance. researchgate.netekb.eg

By targeting both enzymes, dual inhibitors aim to prevent the compensatory mechanisms that can limit the effectiveness of selective agents, potentially leading to more profound and durable immunomodulatory effects in a broader range of tumors. aacrjournals.org

CompoundTarget(s)Inhibition TypePotencyReference
IDO1/TDO-IN-1IDO1 & TDOIDO1: Uncompetitive TDO: CompetitiveIDO1: Ki = 0.23 μM TDO: Ki = 0.73 μM medchemexpress.com
Epacadostat (INCB24360)IDO1 (Selective)CompetitiveIC50 = 12 nM aacrjournals.org
Navoximod (NLG919)IDO1 (>TDO)NoncompetitiveEC50 = 75 nM (for IDO1) aacrjournals.org
RY103IDO1 & TDONot SpecifiedDemonstrated preclinical efficacy in glioma models nih.gov
M4112IDO1 & TDONot SpecifiedFirst-in-class dual inhibitor tested in Phase I trial bmj.com

Historical Context and Evolution of Ido1/tdo Inhibitor Research

Biochemical and Kinetic Profile of IDO1/TDO-IN-1

The inhibitory activity and kinetic behavior of this compound have been characterized through enzymatic assays, revealing a distinct profile for each of its target enzymes.

This compound is a potent dual inhibitor of both IDO1 and TDO. medchemexpress.com Its inhibitory potency has been quantified by determining its inhibition constant (Ki), a direct measure of binding affinity. The compound demonstrates nanomolar affinity for both enzymes, with a Ki of 0.23 µM against IDO1 and 0.73 µM against TDO. medchemexpress.com

Table 1: Inhibitory Potency of this compound

Target Enzyme Inhibition Constant (Ki)
IDO1 0.23 µM
TDO 0.73 µM

Data sourced from MedChemExpress. medchemexpress.com

Kinetic analysis reveals that this compound employs different mechanisms of inhibition for IDO1 and TDO. With respect to the substrate tryptophan, the compound acts as an uncompetitive inhibitor of IDO1. medchemexpress.com This mode of inhibition suggests that this compound preferentially binds to the enzyme-substrate (IDO1-tryptophan) complex.

In contrast, its inhibition of TDO is competitive with respect to tryptophan. medchemexpress.com This indicates that this compound and the natural substrate, tryptophan, compete for binding to the active site of the TDO enzyme.

Table 2: Inhibition Kinetics of this compound

Target Enzyme Inhibition Mechanism (vs. Tryptophan)
IDO1 Uncompetitive
TDO Competitive

Data sourced from MedChemExpress. medchemexpress.com

This compound is characterized as a dual inhibitor, as evidenced by its potent activity against both IDO1 and TDO. medchemexpress.com This dual activity profile indicates a lack of high selectivity for IDO1 over TDO. Detailed selectivity profiling data for this compound against other related tryptophan-catabolizing enzymes, such as Indoleamine 2,3-dioxygenase 2 (IDO2) or Tryptophan hydroxylase (TPH), is not extensively detailed in the available research. The development of dual inhibitors is a strategic approach, as some tumors may utilize TDO to bypass the effects of a highly selective IDO1 inhibitor. frontiersin.org

Structural Basis of Enzyme-Inhibitor Interaction for IDO1 and TDO

The structural understanding of how this compound binds to and inhibits its target enzymes is crucial for rational drug design. This is typically achieved through computational modeling and experimental crystallographic studies.

While computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding modes of inhibitors, specific studies detailing these analyses for this compound are not prominently available in the reviewed literature. medchemexpress.comtandfonline.comnih.gov Generally, such studies for other inhibitors involve docking the ligand into the active site of the enzyme's crystal structure to predict binding conformations and energies. nih.govfrontiersin.org MD simulations are then used to assess the stability of the enzyme-inhibitor complex over time. tandfonline.comnih.gov For other dual inhibitors, these studies have revealed key interactions, such as hydrogen bonds and π-π stacking, that contribute to their binding affinity and inhibitory function. medchemexpress.com

X-ray crystallography provides definitive, high-resolution information on the binding mode of an inhibitor within the enzyme's active site. acs.org However, specific crystallographic data for IDO1 or TDO in complex with this compound has not been reported in the available scientific literature. For other inhibitors, crystal structures have been instrumental in revealing how they interact with the heme iron and surrounding amino acid residues in the active site pockets of IDO1 and TDO, explaining their potency and selectivity. acs.orgnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
1-methyltryptophan (1-MT)
4-phenylimidazole
Amg-1
Epacadostat (INCB024360)
This compound
IPD (N-(3,4-difluorophenyl)-N'-hydroxy-4-(1H-imidazol-1-yl)but-2-enimidamide)
Kynurenine
N-formyl-kynurenine
Navoximod
Serotonin (B10506)
Tryptophan

Synthetic Methodologies for this compound and its Derivatives for Research Scale Production

The synthesis of dual IDO1/TDO inhibitors often involves multi-step processes to construct the core scaffolds and introduce various substituents for structure-activity relationship (SAR) studies. These methodologies are designed to be adaptable for the production of a diverse range of analogues for research purposes.

One common approach starts with a pre-existing scaffold known to have some affinity for either IDO1 or TDO. For instance, researchers have utilized the clinical candidate and selective IDO1 inhibitor, NLG-919, as a starting point. ekb.eg Through multiple rounds of SAR studies, various substituents were explored to develop potent dual inhibitors. ekb.eg This process led to the development of several active derivatives, with compound 44 emerging as a highly active dual inhibitor with an IDO1 IC50 of 9.7 nM and a TDO IC50 of 47 nM. ekb.eg

Another strategy involves the synthesis of diverse analogues based on a core structure, such as 1H-indazole, to screen for dual IDO/TDO inhibitory activity. In one study, different substituents were introduced at the 4-amino position of the indazole core. ekb.eg This led to the identification of compound 17, which featured a methyl benzoxadiazole at the 4-amino of the 6-Bromo-1H-indazole nucleus and displayed an IDO1 IC50 value of 0.74 µM and a TDO IC50 value of 2.93 µM in enzymatic assays. ekb.eg

The synthesis of tryptanthrin (B1681603) derivatives has also been explored. By introducing various N-benzyl and aryl substituents to the tryptanthrin nucleus at position 2, researchers have generated compounds with significant dual inhibitory activity. ekb.eg Among these, compound 29 was identified as a promising candidate with an IDO1 IC50 of 0.11µM and a TDO IC50 of 0.41 µM. ekb.eg

Furthermore, the synthesis of substituted imidazole[1,5-a]pyridines has been investigated to discover novel scaffolds for dual IDO/TDO inhibitors. ekb.eg These synthetic efforts aim to produce a variety of compounds that can be systematically evaluated to understand the structural requirements for potent and selective dual inhibition.

A general synthetic scheme for producing indole (B1671886) derivatives, a common scaffold for IDO1 inhibitors, is depicted below. This often serves as a foundational route for creating more complex analogues.

General Synthetic Scheme for Indole DerivativesA representative synthetic scheme for indole-based compounds, often a starting point for more complex IDO1/TDO inhibitor analogues.

Systematic Structure-Activity Relationship (SAR) Investigations for Dual Inhibition

Systematic SAR investigations are crucial for identifying the key structural features that govern the potency and selectivity of dual IDO1/TDO inhibitors. These studies involve synthesizing a series of analogues with specific modifications and evaluating their inhibitory activity against both enzymes.

Through extensive SAR studies, researchers have identified several key pharmacophore features and chemical moieties that are important for dual IDO1/TDO inhibition. A pharmacophore model for IDO1 inhibition, derived from studies of brassinin (B1667508) derivatives, includes a heme iron binding group flanked by two large aromatic or hydrocarbon structures. nih.gov This insight was instrumental in the development of the clinical candidate GDC-0919 (navoximod). nih.gov

For dual inhibitors, specific structural elements have been found to influence activity against both enzymes. For example, in a series of 1-phenyl-1H-naphtho[2,3-d] nih.govresearchgate.netmdpi.comtriazole-4,9-dione derivatives, substitutions on the phenyl ring and the naphthoquinone core were systematically explored. nih.gov This led to the discovery of compound 38, 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] nih.govresearchgate.netmdpi.comtriazole-4,9-dione, which exhibited potent dual inhibition with IC50 values of 5 nM for IDO1 and 4 nM for TDO. nih.gov

In another study focusing on 1H-indazole derivatives, the nitro-aryl group at the C-4 position was found to be beneficial for TDO inhibition, while substituents at the C-6 position significantly affected the activity and selectivity for both IDO1 and TDO. researchgate.net This highlights the importance of specific substitution patterns in tuning the dual inhibitory profile.

The table below summarizes the inhibitory activities of selected dual IDO1/TDO inhibitors, illustrating the impact of different structural scaffolds.

CompoundScaffoldIDO1 IC50 (µM)TDO IC50 (µM)Reference
Compound 44Imidazoisoindole0.00970.047 ekb.eg
Compound 171H-Indazole0.742.93 ekb.eg
Compound 29Tryptanthrin0.110.41 ekb.eg
Compound 38Naphtho[2,3-d] nih.govresearchgate.netmdpi.comtriazole-4,9-dione0.0050.004 nih.gov
HT-371H-Indazole0.910.46 researchgate.net

Rational design principles are employed to systematically modify chemical structures to enhance inhibitory potency and control selectivity between IDO1 and TDO. This often involves computational modeling and a deep understanding of the enzyme active sites.

One key principle is the direct binding to the heme iron in the active site of IDO1. nih.gov For instance, the hydroxyamidine moiety was identified as a unique functional group essential for IDO1 inhibitory activity due to its direct interaction with the heme iron. aacrjournals.org Similarly, for dual inhibitors, designing molecules that can effectively interact with the active sites of both enzymes is a primary goal.

The differences in the active site architecture between IDO1 and TDO can be exploited to achieve desired selectivity profiles. IDO1 is known to tolerate a wider variety of substrates compared to TDO, which has stricter substrate specificity. nih.gov This difference allows for the design of inhibitors that can selectively target IDO1 or exhibit dual activity.

For example, starting from the scaffold of 4-phenyl-1,2,3-triazole, computational structure-based methods have been used to design more potent and selective IDO1 inhibitors. acs.orgepfl.ch This approach led to the development of inhibitors with nanomolar potency and high selectivity for IDO1 over TDO. acs.orgepfl.ch By making rational modifications to the scaffold, it is possible to modulate the interactions with key residues in the active sites of both enzymes, thereby influencing both potency and selectivity.

The development of diaryl hydroxylamines as pan or dual inhibitors of IDO1, IDO2, and TDO further illustrates the application of rational design. mainlinehealth.org By systematically modifying the structure, researchers can create compounds that block the catalytic activity of multiple tryptophan-catabolizing enzymes. mainlinehealth.org

Cellular and in Vitro Biological Activities of Ido1/tdo in 1

Modulation of Kynurenine (B1673888) Pathway Metabolites in Diverse Cellular Models

The primary biochemical function of an IDO1/TDO inhibitor is to block the enzymatic degradation of tryptophan, thereby altering the metabolic landscape of the cellular microenvironment. This action directly impacts the concentrations of tryptophan and its catabolite, kynurenine.

In various cellular models, dual IDO1/TDO inhibitors have demonstrated the ability to effectively halt the production of kynurenine. researchgate.net The expression of IDO1 and TDO can be found in a wide range of cells, including tumor cells, stromal cells, and antigen-presenting cells (APCs) like dendritic cells. nih.govresearchgate.net In cell-based assays using cancer cell lines that express these enzymes, treatment with dual inhibitors leads to a significant reduction in the secretion of kynurenine into the culture medium. researchgate.nettandfonline.com For example, in co-cultures of LN18 glioblastoma cells, which exhibit both IDO1 and TDO activity, with T-cells, the application of specific IDO1 and TDO inhibitors completely attenuated kynurenine production. tandfonline.com This inhibition of the kynurenine pathway consequently prevents the local depletion of tryptophan, making it available for crucial cellular processes, particularly for immune cells like T lymphocytes. d-nb.infonih.gov Studies on specific dual inhibitors like RG70099 have shown a reduction in kynurenine levels by more than 95% in IDO1-positive tumors and draining lymph nodes in preclinical models. researchgate.net

The potency of dual IDO1/TDO inhibitors is quantified through dose-response analyses in various cell-based assays, which typically measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). These assays often utilize engineered cell lines that overexpress human IDO1 or TDO, or cancer cell lines with natural expression. researchgate.netbpsbioscience.com For instance, the dual inhibitor RG70099 demonstrated potent inhibition of both enzymes in cell-based assays with an IC50 value of less than 100 nM for both IDO1 and TDO. researchgate.net Another compound, navoximod, which has dual activity but is more potent against IDO1, exhibited an EC50 of 75 nmol/L for IDO1 inhibition in cellular assays, with a 10- to 20-fold lower potency against TDO. aacrjournals.org For comparison, the highly selective IDO1 inhibitor epacadostat (B560056) shows a cellular IC50 of approximately 7.1 to 12 nmol/L for human IDO1, but has significantly less activity against TDO in a cellular context. aacrjournals.orgnih.govsitcancer.org

Inhibitory Potency of Selected IDO1/TDO Pathway Inhibitors in Cellular Assays
CompoundTarget(s)Cellular IC50/EC50Cell Line/SystemSource
RG70099IDO1/TDO<100 nM (for both)Not specified researchgate.net
NavoximodIDO1/TDO75 nM (EC50 for IDO1)Not specified aacrjournals.org
Epacadostat (INCB024360)IDO1 (selective)~7.1 - 12.7 nMHeLa, Human Dendritic Cells aacrjournals.orgsitcancer.org
IndoximodPathway Modulator23.2 µM (EC50 for restoring T-cell proliferation)CD8+ T-cell co-culture with TDO-expressing SW48 cells oncotarget.com

Effects on Tumor Cell Intrinsic Biology In Vitro

The compound IDO1/TDO-IN-1 has demonstrated notable effects on the growth and viability of various cancer cell lines in laboratory settings. Research indicates that this dual inhibitor can significantly promote cell apoptosis, or programmed cell death, through a pathway potentially mediated by the mitochondria and involving the Bcl-2/Bax proteins. medchemexpress.com

Studies have shown that the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are the targets of this compound, are expressed in several oral cancer cell lines, including SCC25, SCC15, and CAL27. The expression levels of these enzymes have been positively correlated with the growth rates of these tumor cells. jmolpat.com Inhibition of IDO1 and TDO has been linked to the suppression of tumor growth. jmolpat.comashpublications.org For instance, in certain oral cancer cell lines, the administration of flavonoids, which can inhibit IDO and TDO, led to a dose-dependent inhibition of proliferation. jmolpat.com This growth inhibition was also associated with a decrease in the mRNA levels of both IDO1 and TDO. jmolpat.com

Furthermore, the overexpression of IDO1 in tumor cells has been shown to protect them from the immune system, thereby facilitating tumor growth. ashpublications.org By blocking the activity of IDO1, inhibitors can reverse this effect and impede tumor progression. ashpublications.orgacs.org In colorectal cancer models, it has been observed that IDO1 expression in the neoplastic intestinal epithelium promotes tumorigenesis. aacrjournals.org Genetic deletion or inhibition of IDO1 in these models resulted in decreased tumor numbers and size, reduced cancer cell proliferation, and increased apoptosis. aacrjournals.org

It's important to note that the impact of IDO1/TDO inhibition can be cell-type dependent. While many studies highlight the anti-proliferative and pro-apoptotic effects of inhibiting these enzymes, the direct effects of this compound on a wide range of cancer cell lines are still an area of active investigation.

Table 1: Effects of IDO/TDO Inhibition on Cancer Cell Lines

Cell Line(s)Observed EffectReference
Oral Cancer (SCC25, SCC15, CAL27)Inhibition of proliferation, down-regulation of IDO and TDO mRNA. jmolpat.com
Colorectal CancerReduced tumorigenesis, decreased proliferation, increased apoptosis. aacrjournals.org
General Cancer Cell LinesPromotion of apoptosis via mitochondria-mediated pathway. medchemexpress.com

While the primary mechanism of action for this compound is the inhibition of the enzymatic activity of IDO1 and TDO, it is crucial to consider potential non-enzymatic or off-target effects within cellular systems. The complexity of cellular signaling pathways means that small molecules can interact with multiple targets, leading to a range of biological outcomes. acs.org

One area of investigation is the potential for IDO1 inhibitors to have effects independent of their enzymatic inhibition. For instance, some IDO1 inhibitors, particularly those that are tryptophan analogs, may act as "fake nutritional signals" and interfere with pathways like the mammalian target of rapamycin (B549165) (mTOR) signaling, which is a key regulator of cell growth and proliferation. nih.gov

Furthermore, there is evidence that IDO1 itself can have non-enzymatic functions. It has been suggested that IDO1 can act as a signaling protein, contributing to immune tolerance in a manner that is independent of its tryptophan-catabolizing activity. nih.govfrontiersin.orgjcancer.org This signaling function of IDO1 would not be affected by inhibitors that only block its enzymatic site. frontiersin.org

The aryl hydrocarbon receptor (AhR) is another potential off-target. Kynurenine, the product of tryptophan degradation by IDO1 and TDO, is a ligand for AhR. nih.gov By altering kynurenine levels, IDO1/TDO inhibitors could indirectly modulate AhR signaling, which is involved in various cellular processes, including immune responses and cell proliferation. nih.govnih.gov

It is also important to consider potential cross-reactivity with other enzymes. Due to structural similarities, there is a possibility that IDO1 inhibitors could interact with other heme-containing proteins or oxidoreductases. acs.org While some inhibitors have shown high selectivity for IDO1 over TDO and IDO2, the potential for broader off-target interactions remains a consideration in their development and evaluation. acs.orgbpsbioscience.com For example, it is considered prudent to test for cross-reactivity against tryptophan hydroxylase (TPH) enzymes, which also utilize tryptophan as a substrate. bpsbioscience.com

Some studies have reported unexpected effects of IDO inhibitors. For instance, the IDO1 inhibitor 1-methyl-D-tryptophan (1-D-MT) was found to paradoxically increase the production of kynurenine in some human cancer cells by upregulating IDO1 expression, an effect mediated through signaling pathways like p38 MAPK and JNK. plos.org This highlights the intricate and sometimes counterintuitive cellular responses to such compounds.

Table 2: Potential Non-Enzymatic and Off-Target Considerations for IDO/TDO Inhibitors

Potential EffectMechanism/PathwayReference
Nutritional Signal MimicryInterference with mTOR signaling. nih.gov
Modulation of Non-Enzymatic IDO1 FunctionIDO1 acting as a signaling protein. nih.govfrontiersin.orgjcancer.org
Indirect AhR ModulationAlteration of kynurenine levels, an AhR ligand. nih.govnih.gov
Enzyme Cross-ReactivityInteraction with other heme proteins or oxidoreductases like TPH. acs.orgbpsbioscience.com
Paradoxical Upregulation of IDO1Induction of IDO1 expression via signaling pathways (e.g., p38 MAPK, JNK). plos.org

Preclinical in Vivo Efficacy and Pharmacodynamic Studies of Ido1/tdo in 1

Efficacy in Immunocompetent Animal Models of Cancer

Inhibition of Tumor Growth and Progression in Syngeneic and Xenograft Mouse Models

Preclinical studies utilizing immunocompetent mouse models have demonstrated the potential of dual IDO1/TDO inhibition in controlling tumor growth. In syngeneic mouse models, where mice are implanted with tumors from the same genetic background, dual inhibitors have shown efficacy. For instance, in a mouse model of pancreatic cancer, a dual IDO1/TDO inhibitor demonstrated significant tumor growth inhibition. ekb.eg Similarly, in a CT26 xenograft model, a dual inhibitor exhibited a tumor growth inhibition of 47.3%. sci-hub.se

Overexpression of IDO1 in immunogenic mouse tumor cells has been shown to prevent their rejection in preimmunized mice, a phenomenon that can be reversed with an IDO1 inhibitor. crownbio.com In xenograft models using human tumor cells implanted in immunodeficient mice, the role of IDO1 in promoting tumor dissemination has been observed and can be abrogated by an IDO1 inhibitor. nih.gov While single-agent treatment with IDO1 inhibitors often has a negligible effect on established tumor burden, combining them with other therapies, such as chemotherapy or immune checkpoint inhibitors, tends to result in a synergistic benefit against tumor growth and improves animal survival. nih.gov

For example, in a B16F10 melanoma model, treatment with an IDO1 inhibitor in combination with cyclophosphamide (B585) resulted in over 90% tumor growth inhibition. bmj.com Another study on platinum-resistant non-small cell lung cancer (NSCLC) showed that a dual IDO1/TDO2 inhibitor, AT-0174, was more effective at suppressing tumor growth than a selective IDO1 inhibitor in both humanized and syngeneic mouse models. researchgate.net In a syngeneic mouse model with cisplatin-resistant tumors, dual inhibition with AT-0174 led to a greater median survival (36 days) compared to selective IDO1 inhibition (32 days). nih.gov

Table 1: Efficacy of IDO1/TDO-IN-1 and Related Inhibitors in Preclinical Cancer Models

Model Inhibitor Type Key Findings Citations
Pancreatic Cancer Mouse ModelDual IDO1/TDO InhibitorSignificant tumor growth inhibition. ekb.eg
CT26 Xenograft ModelDual IDO1/TDO Inhibitor47.3% tumor growth inhibition. sci-hub.se
B16F10 Melanoma ModelIDO1 Inhibitor + Cyclophosphamide>90% tumor growth inhibition. bmj.com
Platinum-Resistant NSCLC (Humanized & Syngeneic)Dual IDO1/TDO2 Inhibitor (AT-0174)Greater tumor suppression than selective IDO1 inhibitor. researchgate.net
Cisplatin-Resistant Syngeneic ModelDual IDO1/TDO2 Inhibitor (AT-0174)Increased median survival (36 days vs. 32 days with selective IDO1i). nih.gov

Analysis of Tumor Microenvironment Remodeling, Including Immune Cell Infiltration and Phenotypes

The antitumor effects of IDO1/TDO inhibition are closely linked to the remodeling of the tumor microenvironment (TME). The TME is a complex ecosystem of cancer cells, stromal cells, and immune cells. researchgate.net IDO1 and TDO activity within the TME leads to an immunosuppressive state. nih.gov Dual inhibition aims to reverse this suppression.

Inhibition of IDO1 has been shown to increase the infiltration of CD8+ T cells into tumors. crownbio.com The accumulation of kynurenine (B1673888), a product of tryptophan metabolism, can induce the differentiation of regulatory T cells (Tregs), which suppress the activity of effector T cells. crownbio.comoup.com IDO1 is also necessary for the recruitment of myeloid-derived suppressor cells (MDSCs) to the tumor. nih.govmdpi.com

Studies have shown that inhibiting IDO1 can lead to a decrease in Tregs and MDSCs within the tumor, while increasing the number and activity of cytotoxic CD8+ T cells and natural killer (NK) cells. nih.govdovepress.com For example, in a mouse model of platinum-resistant NSCLC, dual inhibition of IDO1 and TDO2 led to an increase in the frequency of NKG2D, an activating receptor, on NK and CD8+ T cells, which correlated with reduced tumor growth. nih.gov Furthermore, tumors with higher IDO1 activity were found to have a greater infiltration of MDSCs. nih.gov

The kynurenine produced by IDO1 can also act on other immune cells, such as tumor-associated macrophages (TAMs), driving them to secrete adenosine, which further suppresses T cell function. mdpi.com Kynurenine can also bind to the aryl hydrocarbon receptor (AhR) on NK cells, downregulating their activating receptors and inhibiting their ability to kill tumor cells. mdpi.com

Investigation in Animal Models of Other Immunological and Neurological Disorders

Efficacy in Autoimmune and Inflammatory Disease Models

The role of the IDO1/TDO pathway extends beyond cancer to autoimmune and inflammatory diseases. IDO1 is implicated in suppressing T-cell responses to apoptotic cell-associated antigens, which is a key aspect of autoimmunity. aacrjournals.org In mouse models of autoimmune arthritis, IDO has been shown to have an immunosuppressive role. plos.org

Interestingly, the related enzyme IDO2 appears to play a contrasting, pro-inflammatory role in some autoimmune contexts. In a mouse model of rheumatoid arthritis, deletion of the IDO2 gene, but not the IDO1 gene, blunted autoimmune responses. frontiersin.org In fact, IDO2 has been identified as a critical proinflammatory mediator of B cell-mediated autoimmunity. frontiersin.org This highlights the complex and sometimes opposing roles of these enzymes in different disease settings.

In models of inflammatory skin disorders, targeting IDO1 has shown potential as a therapeutic approach. researchgate.net Conversely, in conditions like colitis, IDO1 has been implicated in the production of pro-inflammatory cytokines, suggesting a pro-inflammatory role in certain contexts. researchgate.net

Impact in Neuroinflammatory and Neurodegenerative Disease Models

The IDO1/TDO pathway is also involved in neuroinflammation and neurodegeneration. nih.gov IDO1 is upregulated during pathological conditions in the brain and is considered a potential drug target for neurodegenerative disorders. nih.gov In rodent models of neuroinflammation, blocking IDO1 has been shown to reduce stress and depressive-like behaviors. nih.gov

In mouse models of Alzheimer's disease (AD), both IDO1 and TDO expression are increased, and inhibition of this pathway has been shown to decrease neurodegeneration and improve cognitive function. mdpi.comresearchgate.net Specifically, in APP/PS1 mice, an animal model for AD, treatment with an IDO1 inhibitor altered the expression of inflammatory cytokines and neurotrophic factors in the hippocampus. researchgate.net This suggests that IDO1 inhibition can have a neuroprotective effect. nih.gov

Similarly, in a mouse model of Parkinson's disease (PD), inhibition of IDO1 with 1-methyltryptophan (1-MT) demonstrated a neuroprotective effect by reducing neuroinflammatory markers, oxidative stress, and neuronal apoptosis, while restoring neurotransmitter levels. researchgate.net

In Vivo Pharmacodynamic Biomarkers of IDO1/TDO Inhibition

Effective clinical development of IDO1/TDO inhibitors relies on the identification of reliable pharmacodynamic biomarkers to monitor target engagement and biological activity in vivo. The primary and most direct biomarkers for IDO1/TDO inhibition are the levels of tryptophan and its metabolite, kynurenine, in plasma and tumor tissue. aacrjournals.org

In preclinical studies, successful inhibition of IDO1 is demonstrated by a reduction in kynurenine levels and a corresponding increase in tryptophan levels. bmj.com For example, in mice carrying syngeneic tumor grafts, the inhibitor PF-06840003 was shown to reduce intratumoral kynurenine levels by over 80%. researchgate.net Similarly, in a syngeneic mouse model with IDO1-overexpressing melanoma cells, the inhibitor NTRC 3883-0 effectively counteracted the IDO1-induced changes in L-tryptophan and L-kynurenine levels. frontiersin.org

Dual IDO1/TDO inhibitors have demonstrated an enhanced ability to reduce kynurenine levels, particularly in tissues with high TDO expression like the liver. bmj.com The dual inhibitor RG70099 was shown to significantly reduce kynurenine levels in preclinical tumor models. researchgate.net

The ratio of kynurenine to tryptophan (Kyn/Trp) is also a crucial pharmacodynamic marker. bmj.com A decrease in this ratio signifies effective inhibition of the pathway. In a phase I study of the IDO1 inhibitor epacadostat (B560056), reductions in plasma kynurenine levels and the Kyn/Trp ratio were identified as relevant blood-based biomarkers for monitoring in vivo IDO1 inhibition. aacrjournals.org

Table 2: Key Pharmacodynamic Biomarkers for IDO1/TDO Inhibition

Biomarker Expected Change with Inhibition Significance Citations
Plasma/Tumor Kynurenine Decrease Direct measure of enzyme inhibition. frontiersin.orgbmj.comaacrjournals.orgresearchgate.net
Plasma/Tumor Tryptophan Increase Substrate accumulation due to enzyme inhibition. bmj.com
Kynurenine/Tryptophan Ratio Decrease Reflects the overall activity of the pathway. bmj.comaacrjournals.org

Measurement of Kynurenine/Tryptophan Ratios in Biological Fluids and Tissues (e.g., Plasma, Tumor Homogenates, Liver)

A key pharmacodynamic marker for the activity of IDO1/TDO inhibitors is the ratio of kynurenine to tryptophan (Kyn/Trp) in various biological compartments. A reduction in this ratio signifies successful target engagement and inhibition of the enzymatic activity of IDO1 and TDO. mdpi.com

In preclinical mouse models, dual IDO1/TDO inhibitors have demonstrated a significant, dose-dependent reduction of the Kyn/Trp ratio. For instance, the dual inhibitor M4112, when administered to mice bearing IDO1-expressing MC38 colorectal tumors, led to a notable decrease in the Kyn/Trp ratio in the tumor itself. bmj.com Furthermore, M4112 showed a superior capacity to lower the Kyn/Trp ratio in the liver, an organ with high TDO2 expression, when compared to a selective IDO1 inhibitor. bmj.com This was also observed in mice with IDO1-expressing CT26-KSA tumors, where M4112 significantly reduced the liver Kyn/Trp ratio. bmj.com

Similarly, the dual inhibitor RG70099 has shown potent in vivo activity. A single oral administration in preclinical models resulted in an approximate 90% reduction in plasma kynurenine levels. researchgate.net In tumor-bearing models, RG70099 effectively penetrated IDO1-positive tumors and their draining lymph nodes, leading to a greater than 95% reduction in kynurenine levels. researchgate.net In a TDO-positive U87MG tumor model, twice-daily administration of RG70099 decreased kynurenine concentration in the tumors by about 90%, a feat not achieved by selective IDO1 inhibitors. researchgate.net

Another investigational dual inhibitor, IOM-D, has also been noted in preclinical studies, alongside its selective IDO1 inhibitor counterpart, IOM-E. nih.gov While specific Kyn/Trp ratio data for IOM-D is not detailed, the context of its development alongside a selective inhibitor implies a focus on demonstrating broader pathway inhibition. nih.gov

It is important to note that while preclinical data often show substantial reductions in kynurenine, clinical translation can be challenging. For example, in a phase I trial of M4112, while initial ex vivo IDO1 inhibition was observed, plasma kynurenine levels returned to or exceeded baseline after 15 days, indicating potential for resistance or compensatory mechanisms. bmj.com

Table 1: Preclinical Modulation of Kynurenine/Tryptophan (Kyn/Trp) Ratio by Dual IDO1/TDO Inhibitors

CompoundAnimal ModelTissue/FluidOutcome
M4112 MC38 colorectal tumor-bearing miceTumorSignificant, dose-dependent decrease in Kyn/Trp ratio. bmj.com
MC38 colorectal tumor-bearing miceLiverDose-dependent reduction in Kyn/Trp ratio. bmj.com
MC38 colorectal tumor-bearing micePlasmaDose-dependent reduction in Kyn/Trp ratio. bmj.com
CT26-KSA tumor-bearing miceLiverSignificant decrease in Kyn/Trp ratio compared to vehicle and a selective IDO1 inhibitor. bmj.com
RG70099 Preclinical in vivo modelsPlasma~90% prevention of kynurenine formation after a single oral dose. researchgate.net
IDO1+ tumors and draining lymph nodesTumor/Lymph Nodes>95% reduction in kynurenine levels. researchgate.net
TDO+ U87MG tumor modelTumor~90% reduction in kynurenine concentration with twice-a-day administration. researchgate.net

Correlation of Biomarker Modulation with Observed Biological and Efficacy Outcomes in Animal Models

The modulation of the Kyn/Trp ratio by dual IDO1/TDO inhibitors is often correlated with anti-tumor efficacy in preclinical models. The rationale is that by restoring tryptophan levels and reducing immunosuppressive kynurenine, the anti-tumor immune response can be reinvigorated. aacrjournals.orgfrontiersin.org

In preclinical studies, the reduction in kynurenine levels by dual inhibitors like RG70099 has been linked to their potential to alleviate immunosuppression. researchgate.net While detailed efficacy data for RG70099 as a monotherapy is part of ongoing investigation, the profound and sustained reduction in kynurenine in both IDO1+ and TDO+ tumors suggests a strong potential for therapeutic benefit. researchgate.net

For other dual inhibitors, such as EPL-1410, a significant dose-dependent pharmacological efficacy, demonstrated by a reduction in tumor volume, was observed in syngeneic cancer models of CT-26 colon carcinoma and B16F10 melanoma. researchgate.net This anti-tumor activity is directly associated with its function as an IDO1/TDO2 inhibitor.

It is noteworthy that in many preclinical settings, the efficacy of IDO1 pathway inhibition, whether selective or dual, is often more pronounced when combined with other immunotherapies, such as checkpoint inhibitors. frontiersin.orgcrownbio.com This suggests that while modulating the kynurenine pathway is a critical step, it may be insufficient to overcome all mechanisms of tumor immune evasion on its own. bmj.com The observation that dual inhibitors can potently suppress kynurenine production in both the tumor and the liver provides a strong rationale for their potential to enhance the efficacy of combination therapies. bmj.com

Analysis of Gene Expression Changes Related to Kynurenine Pathway in Tissues from Animal Models

Investigating changes in gene expression within the kynurenine pathway in response to treatment with dual IDO1/TDO inhibitors provides deeper insight into their mechanism of action and potential compensatory responses. While specific data on gene expression changes induced by "this compound" is limited in the provided context, the broader field of IDO1/TDO inhibition offers relevant insights.

In preclinical models, the expression of Ido1 itself is known to be strongly induced by pro-inflammatory cytokines like interferon-gamma (IFNγ). frontiersin.orgresearchgate.net This is a key mechanism by which tumors upregulate tryptophan catabolism in response to an anti-tumor immune response. jcancer.org Treatment with inhibitors would not be expected to directly alter the gene expression of Ido1 or Tdo, but rather to block the function of the translated enzymes.

However, studies involving genetic knockout of these enzymes can provide clues about potential compensatory changes. For instance, in mice deficient in TDO, plasma tryptophan levels increase as expected, but interestingly, kynurenine levels are also reported to increase, possibly due to a compensatory upregulation of Ido1 and/or Ido2 in response to the higher tryptophan concentrations. aacrjournals.org This highlights the complex interplay and potential for compensatory upregulation within the tryptophan catabolic pathways, a factor that could influence the long-term efficacy of targeted inhibitors.

Furthermore, research has shown that IDO1 activity can influence the expression of other genes. For example, in colon cancer models, IDO1 activity promotes the nuclear translocation of β-catenin, a key transcriptional regulator, and can induce the expression of genes like COX2. aacrjournals.org Therefore, effective inhibition of IDO1/TDO could lead to downstream changes in the expression of genes regulated by the kynurenine pathway, contributing to the observed anti-tumor effects.

Advanced Research Applications and Methodologies for Studying Ido1/tdo in 1

IDO1/TDO-IN-1 as a Chemical Probe for Pathway Dissection and Biological Discovery

The utility of this compound as a chemical probe is critical for dissecting the intricate signaling pathways governed by IDO1 and TDO. By selectively inhibiting these enzymes, researchers can investigate the downstream consequences of tryptophan metabolism and the production of kynurenine (B1673888), a key immunomodulatory molecule.

IDO1 and TDO are enzymes that initiate the kynurenine pathway, the primary route for tryptophan catabolism. nih.gov This pathway is a key regulator of both innate and adaptive immunity. nih.govfrontiersin.org The expression of these enzymes is often upregulated in various tumors, which helps cancer cells evade the immune system. bpsbioscience.comnih.gov IDO1 is widely expressed in various tissues and cell types, while TDO is predominantly found in the liver. nih.govfrontiersin.org However, many cancer tissues can express IDO1, TDO, or both. nih.gov

The use of inhibitors like this compound allows for the precise investigation of the distinct and overlapping functions of these two enzymes in different biological contexts. For instance, studies have shown that both IDO1 and TDO contribute to the malignancy of gliomas through the kynurenine-Aryl hydrocarbon Receptor (AhR)-aquaporin-4 signaling pathway. nih.gov Inhibition of these enzymes can help to delineate their specific contributions to tumor growth, immune suppression, and intercellular communication within the tumor microenvironment.

The catabolism of tryptophan by IDO1 and TDO leads to tryptophan depletion and the accumulation of kynurenine and other metabolites. bpsbioscience.com These metabolic changes have profound effects on immune cells, particularly T cells, leading to their inactivation and apoptosis, and promoting the differentiation of regulatory T cells (Tregs). aacrjournals.orgnih.gov By blocking this pathway, this compound can help to restore anti-tumor immune responses.

The table below summarizes the differential expression and roles of IDO1 and TDO in various biological systems.

FeatureIDO1TDO
Primary Location Widely expressed in immune and non-immune tissues. frontiersin.orgPredominantly expressed in the liver. nih.gov
Substrate Specificity Broader substrate recognition beyond L-tryptophan. nih.govMore specific to L-tryptophan. nih.gov
Role in Cancer Implicated in immune evasion in a wide range of cancers. nih.govAlso implicated in immune escape, particularly in gliomas and other cancers. nih.govnih.gov
Intercellular Crosstalk Modulates T-cell function, promotes Treg differentiation, and influences dendritic cells and myeloid-derived suppressor cells. aacrjournals.orgnih.govContributes to an immunosuppressive tumor microenvironment, potentially compensating for IDO1 inhibition. researchgate.net

Methodological Advances in Inhibitor Characterization and Development

The quest for potent and selective inhibitors of IDO1 and TDO has driven significant advancements in drug discovery methodologies. These approaches are crucial for identifying and optimizing compounds like this compound.

High-throughput screening (HTS) has been instrumental in the discovery of novel IDO1 and TDO inhibitors. mdpi.com This methodology allows for the rapid screening of large compound libraries to identify molecules that inhibit the enzymatic activity of these targets. nih.gov Fluorescence-based assays are commonly used in HTS campaigns due to their suitability for automation and high-throughput formats. nih.gov For example, a fluorescence-based HTS of a natural product library led to the identification of several novel IDO1/TDO2 dual inhibitors. nih.gov

Another approach involves virtual high-throughput screening (HTVS), which combines pharmacophore modeling and molecular docking to screen commercially available compounds. nih.gov This in silico method can efficiently identify potential inhibitors for further in vitro testing. nih.gov

The table below highlights key aspects of HTS approaches for IDO1/TDO inhibitor discovery.

HTS MethodDescriptionKey AdvantagesExample Application
Fluorescence-Based Assays Measures the enzymatic activity of IDO1/TDO by detecting a fluorescent product. nih.govnih.govSuitable for large-scale screening, sensitive, and adaptable to automation. nih.govScreening of a natural product library to identify novel IDO1/TDO2 inhibitors. nih.gov
Virtual High-Throughput Screening (HTVS) Uses computational models to predict the binding affinity of compounds to the target enzyme. nih.govelsevierpure.comCost-effective, rapid, and can screen vast virtual libraries of compounds. nih.govIdentification of novel IDO1 inhibitor scaffolds from a commercial compound database. nih.gov

Computational modeling and in silico drug design play a pivotal role in the optimization of inhibitor properties. nih.govfrontiersin.org These methods provide insights into the binding modes and interactions between inhibitors and the active sites of IDO1 and TDO. nih.gov By understanding these interactions, medicinal chemists can rationally design modifications to improve the potency, selectivity, and pharmacokinetic properties of lead compounds.

Techniques such as molecular dynamics simulations can be used to assess the stability of inhibitor-enzyme complexes. nih.gov Furthermore, computational approaches can help in developing classification models to predict the activity of potential inhibitors and to design molecules with desired selectivity profiles for IDO1, TDO, or both. researchgate.net

Preclinical Combination Strategies with this compound

A key area of research is the investigation of this compound in combination with other therapeutic agents, particularly those that modulate the immune system.

Preclinical studies have shown that combining IDO1 inhibitors with immune checkpoint inhibitors, such as those targeting PD-1/PD-L1 or CTLA-4, can lead to synergistic anti-tumor effects. nih.govresearchgate.net Immune checkpoint inhibitors work by releasing the "brakes" on the immune system, allowing T cells to more effectively attack cancer cells. IDO1 and TDO contribute to an immunosuppressive tumor microenvironment that can limit the efficacy of these agents. nih.gov

By inhibiting IDO1 and TDO, compounds like this compound can help to overcome this resistance and enhance the anti-tumor activity of immune checkpoint inhibitors. nih.gov Preclinical models have demonstrated that this combination can lead to reduced tumor growth and increased infiltration of cytotoxic T cells into the tumor. ascopubs.org

The rationale for this combination is based on the observation that IDO1 expression is often associated with an inflamed tumor microenvironment that also expresses other immune checkpoints. nih.gov Therefore, targeting multiple immunosuppressive pathways simultaneously may be a more effective therapeutic strategy. nih.gov

The following table summarizes preclinical findings on the combination of IDO1/TDO inhibitors with immunomodulatory agents.

Combination TherapyPreclinical ModelObserved Synergistic Effects
IDO1 inhibitor + Anti-PD-1Melanoma mouse modelsSignificantly decreased tumor growth and increased local cytotoxic T-cell proliferation. ascopubs.org
Navoximod (IDO1/TDO inhibitor) + Anti-PD-1Mammary carcinoma modelsImproved efficacy, increased CD8+ T/Treg ratios, and elevated plasma IFNγ levels. aacrjournals.org
IDO1 inhibition + CD40 agonistMelanoma modelsImproved immune infiltration and blunted tumor growth. ascopubs.org

Exploration of Combination with Conventional Therapies (e.g., Chemotherapy, Radiotherapy) in Animal Models

Preclinical research in animal models has demonstrated that inhibiting the indoleamine 2,3-dioxygenase 1 (IDO1) pathway can significantly enhance the efficacy of conventional cancer treatments such as chemotherapy and radiotherapy. aacrjournals.org These studies suggest that IDO1 inhibitors, while having limited standalone activity, can potentiate the anti-tumor effects of cytotoxic therapies. scispace.com

Combination with Chemotherapy

Animal studies have provided a strong rationale for combining IDO1 pathway inhibitors with cytotoxic chemotherapy. nih.gov In MMTV-neu mouse models of breast cancer, the combination of the IDO pathway modulator indoximod with chemotherapy resulted in more effective tumor regression than was observed with either agent used as a monotherapy. asco.org Similarly, in a syngeneic mouse model of pancreatic adenocarcinoma (PAN02), the combination of IDO1 inhibitors with the standard-of-care chemotherapy regimen of gemcitabine (B846) and nab-paclitaxel (Abraxane) led to the complete inhibition of tumor growth. aacrjournals.org

Combination with Radiotherapy

The synergy between IDO1 inhibition and radiotherapy has also been explored in various preclinical cancer models. aacrjournals.org In a Lewis lung cancer mouse model, a dual treatment regimen consisting of the IDO1 inhibitor 1-methyl-tryptophan (1MT) and radiotherapy demonstrated a synergistic effect, proving more effective at controlling tumor growth than either treatment alone. frontiersin.org

More complex combination strategies have been tested in aggressive cancer models like glioblastoma. In an orthotopic mouse model of glioblastoma, a triple-agent combination of a CNS-penetrating IDO1 enzyme inhibitor (BGB-5777), radiotherapy, and an anti-PD-1 monoclonal antibody was investigated. This three-agent treatment resulted in a durable, long-term survival benefit and cured a significant fraction of the mice. aacrjournals.org Notably, neither monotherapy nor any of the two-agent combinations conferred a similar long-term survival advantage, highlighting the potent synergy of combining IDO1 inhibition with radiotherapy and immune checkpoint blockade. aacrjournals.org

Research Findings on this compound Combination Therapies in Animal Models

IDO1/TDO InhibitorCombination TherapyAnimal / Cancer ModelKey Research Findings
IndoximodChemotherapyMMTV-neu Mouse ModelMore effective in causing tumor regression compared to either agent alone. asco.org
IOmet IDO1 InhibitorChemotherapy (Gemcitabine/Abraxane)PAN02 Pancreatic AdenocarcinomaCompletely inhibited tumor growth. aacrjournals.org
1-methyl-tryptophan (1MT)RadiotherapyLewis Lung Cancer Mouse ModelGenerated a synergistic effect and was more effective than either treatment alone. frontiersin.org
BGB-5777Radiotherapy + anti-PD-1 mAbOrthotopic Glioblastoma Mouse ModelThe three-agent combination conferred a durable, long-term survival benefit and cured a substantial fraction of mice. aacrjournals.org

Emerging Research Areas and Future Directions for Ido1/tdo in 1 Analogues

Investigation of Compensatory Metabolic Pathways and Resistance Mechanisms to IDO1/TDO Inhibition in Preclinical Settings

A significant challenge in cancer immunotherapy is the development of resistance to targeted therapies. In the context of IDO1/TDO inhibition, preclinical studies have begun to unravel the adaptive mechanisms that tumor cells employ to circumvent the blockade of tryptophan catabolism. A primary resistance mechanism involves the compensatory upregulation of one enzyme upon the inhibition of the other.

Preclinical findings have indicated that targeting IDO1 alone can lead to a bypass mechanism where TDO activity compensates to maintain the production of kynurenine (B1673888), an immunosuppressive metabolite. nih.gov This has been observed in various cancer models. For instance, a study on non-small cell lung cancer (NSCLC) that acquired resistance to cisplatin (B142131) demonstrated that inhibiting IDO1 led to an upregulation of TDO2 protein both in vitro and in vivo. nih.gov This finding underscores the rationale for dual inhibition, as tumors may utilize both enzymes to sustain an immunosuppressive microenvironment. nih.govresearchgate.net

Furthermore, IDO1 itself has been identified as a critical resistance factor that can attenuate the efficacy of other immunotherapies, such as anti-CTLA4, anti-PD-1, and anti-PD-L1 antibodies. nih.gov The failure of the selective IDO1 inhibitor Epacadostat (B560056) in clinical trials, despite promising preclinical data, has spurred investigations into these resistance pathways. researchgate.netnih.gov One study in ovarian cancer patients treated with Epacadostat revealed a metabolic adaptation where tryptophan catabolism was shunted towards the serotonin (B10506) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD)+ biosynthetic pathways upon IDO1 blockade. nih.gov This increase in NAD+ was found to be detrimental to T cell proliferation and function, thereby undermining the intended therapeutic effect. nih.gov

These preclinical insights are crucial for the development of more effective therapeutic strategies. By understanding the metabolic plasticity of tumors, researchers can anticipate and counteract resistance mechanisms.

Table 1: Preclinical Findings on Resistance Mechanisms to IDO1/TDO Inhibition

Cancer Model Key Finding Implication Reference
Non-Small Cell Lung Cancer (Cisplatin-Resistant) Inhibition of IDO1 induced upregulation of TDO2 protein. Supports the necessity of dual IDO1/TDO2 inhibition to prevent compensatory kynurenine production. nih.gov
Ovarian Cancer (Patient-derived biopsies) Blockade of the kynurenine pathway with Epacadostat led to a metabolic shift, increasing serotonin and NAD+ biosynthesis. Elevated NAD+ suppressed T cell function, representing an adaptive resistance mechanism. nih.gov

Exploration of IDO1/TDO-IN-1's Role Beyond Canonical Immune Regulation in Novel Disease Contexts and Biological Pathways

The functional significance of the IDO1/TDO pathway extends beyond its well-documented role in tumor immune evasion. Preclinical research is increasingly uncovering its involvement in a diverse array of pathological and physiological processes, suggesting broader therapeutic potential for dual inhibitors.

Dysregulation of the kynurenine pathway is strongly associated with the pathogenesis of neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net In this context, dual inhibition of IDO1 and TDO is proposed to mitigate neurodegenerative processes by modulating neuroinflammation. nih.govresearchgate.net Computational studies have identified natural compounds that show potential as dual inhibitors for both cancer and Alzheimer's, highlighting a unified therapeutic strategy. nih.gov

The IDO1/TDO pathway is also a key regulator of host-pathogen interactions in infectious diseases. frontiersin.org IDO1 activity can have a dual role: directly suppressing the replication of certain bacteria and parasites through tryptophan depletion, while also suppressing host immune reactions, which can promote some infections. frontiersin.org This complex role suggests that modulating this pathway could be a strategy in managing various infectious conditions.

Furthermore, IDO1 and its paralog IDO2 play distinct and sometimes opposing roles in autoimmunity and allergic responses, particularly in modulating B cell function. frontiersin.orgnih.gov While IDO1 is generally seen as immunosuppressive, IDO2 has been implicated in promoting pro-inflammatory responses in certain autoimmune contexts. frontiersin.org This highlights the complexity of targeting this pathway and the need for precise therapeutic approaches. IDO1 has also been implicated in inflammatory neovascularization, a process relevant to both cancer and other inflammatory diseases. frontiersin.org

Table 2: Non-Canonical Roles of the IDO1/TDO Pathway in Preclinical Models

Disease Context/Biological Pathway Role of IDO1/TDO Therapeutic Implication Reference
Neuroinflammation (e.g., Alzheimer's Disease) Dysregulation of the kynurenine pathway contributes to neurodegenerative processes. Dual inhibitors may mitigate neuroinflammation and offer a novel treatment approach. nih.govresearchgate.net
Infectious Diseases Modulates host-pathogen interactions through tryptophan depletion and immune suppression. Targeting the pathway could be a strategy for managing certain infections. frontiersin.org
Autoimmunity IDO1 and IDO2 have distinct roles in regulating B cell responses and inflammation. Precise modulation of the pathway may be beneficial in autoimmune disorders. frontiersin.orgnih.gov

Development of Next-Generation Dual Inhibitors and Multi-Targeting Approaches Based on this compound Scaffold

The limitations of selective IDO1 inhibitors have catalyzed the development of next-generation compounds with dual or multi-targeting capabilities. The scaffold of this compound serves as a foundational structure for designing novel molecules with improved potency, selectivity, and pharmacokinetic properties.

Researchers are actively designing and synthesizing novel dual inhibitors of IDO1 and TDO2. tandfonline.comnih.gov For example, a series of indole-2-carboxylic acid derivatives and 4,6-substituted-1H-indazoles have been evaluated as potent dual inhibitors. tandfonline.com Virtual screening and molecular dynamics simulations are being employed to identify new chemical entities that can effectively bind to the active sites of both enzymes. tandfonline.com One such study identified five potential dual inhibitors through a consensus structure-based virtual screening approach. tandfonline.com Another research effort identified the bisisothiourea derivative PVZB3001 as a novel dual inhibitor that significantly inhibited tumor growth in preclinical models. nih.gov

The rationale for dual inhibition is compelling, as many tumor cell lines express both IDO1 and TDO, or can upregulate one upon inhibition of the other. nih.gov Preclinical studies with dual inhibitors like AT-0174 have shown efficacy in platinum-resistant lung cancer models, enhancing anti-tumor immunity and disrupting tumor metabolism. nih.govnih.gov Similarly, the dual inhibitor M4112 demonstrated a superior ability to reduce the kynurenine:tryptophan ratio in both tumors (IDO1) and the liver (TDO2) compared to a selective IDO1 inhibitor in preclinical studies. bmj.com Other dual inhibitors in preclinical development, such as CB548 and CMG017, have shown the ability to overcome resistance to immune checkpoint inhibitors. researchgate.net

Beyond dual inhibition, there is growing interest in multi-targeting approaches. This could involve combining IDO1/TDO inhibition with other therapeutic modalities, such as chemotherapy, radiotherapy, or other immune checkpoint inhibitors, to achieve synergistic anti-tumor effects. nih.gov Preclinical data strongly support these combination strategies. nih.gov

Table 3: Examples of Preclinical Dual IDO1/TDO Inhibitors

Compound/Series Key Preclinical Finding Potential Advantage Reference
AT-0174 Effectively reduced kynurenine levels and improved survival in cisplatin-resistant lung cancer models. Overcomes resistance mediated by TDO2 upregulation. nih.govnih.gov
M4112 Demonstrated potent inhibition of both tumor IDO1 and liver TDO2 in mice. Comprehensive blockade of the kynurenine pathway. bmj.com
PVZB3001 Significantly inhibited tumor growth in IDO1-overexpressing tumor-bearing mice via oral administration. Novel chemical scaffold with in vivo efficacy. nih.gov
CB548 / CMG017 Elicited robust antitumor immune response and dampened tumor progression when combined with immune checkpoint inhibitors. Overcomes resistance to checkpoint blockade. researchgate.net

Integration of Omics Data (e.g., Transcriptomics, Metabolomics, Proteomics) to Understand Global Biological Impact in Preclinical Models

To fully comprehend the multifaceted effects of IDO1/TDO inhibition, researchers are increasingly turning to "omics" technologies. The integration of transcriptomics, metabolomics, and proteomics provides a holistic view of the biological changes induced by these inhibitors in preclinical models, moving beyond single-endpoint analyses.

A prime example of this integrated approach is the window-of-opportunity clinical study of Epacadostat in ovarian cancer patients. nih.gov This study utilized comprehensive immunologic, transcriptomic, and metabolomic characterization of tumor biopsies before and after treatment. The data revealed not only the efficient blockade of the kynurenine pathway but also the subsequent activation of compensatory metabolic pathways, a finding that would have been missed with a less comprehensive analysis. nih.gov

In other preclinical studies, metabolomics has been used to dynamically evaluate the metabolic profile of IDO1-expressing ovarian tumors. nih.gov These analyses confirmed lower levels of tryptophan and elevated downstream kynurenine metabolites, and also identified broader impacts on nicotinate/nicotinamide and purine (B94841) metabolism. nih.gov

The integration of multi-omics data is not just descriptive; it is also being used to inform mechanistic models of immuno-oncology therapies. nih.gov By using transcriptomics from clinical samples to infer the composition of the tumor microenvironment, more accurate quantitative systems pharmacology (QSP) models can be built. nih.gov These models can then simulate the effects of therapies like IDO1/TDO inhibition and help in designing more effective clinical trials.

The use of multi-omics is essential for biomarker discovery, understanding complex resistance mechanisms, and identifying novel therapeutic targets. crimsonpublishers.com As the cost of these technologies decreases and the computational tools for data integration become more sophisticated, their application in preclinical research on IDO1/TDO inhibitors is expected to grow significantly. youtube.com

Table 4: Application of Omics in Preclinical IDO1/TDO Inhibition Research

Omics Technology Preclinical Application Key Insight Reference
Metabolomics, Transcriptomics Characterization of ovarian tumor biopsies from patients treated with Epacadostat. Revealed adaptive metabolic resistance via shunting of tryptophan to serotonin and NAD+ pathways. nih.gov
Metabolomics (LC-MS) Evaluation of metabolic profiles in IDO1-expressing ovarian tumors. Confirmed tryptophan depletion and kynurenine pathway activation; identified broader metabolic reprogramming. nih.gov
Transcriptomics Used to infer tumor microenvironment composition for mechanistic modeling of the Cancer Immunity Cycle. Enables more accurate in silico simulation of therapeutic interventions. nih.gov

Q & A

Basic Research Questions

Q. What biochemical mechanisms underlie the dual inhibition of IDO1 and TDO by Ido1/TDO-IN-1, and how can these be experimentally validated?

  • Methodological Answer : To validate the dual inhibition mechanism, employ enzyme kinetics assays to measure Ki values for both IDO1 and TDO under standardized conditions (e.g., recombinant enzyme systems). Use competitive and non-competitive inhibition models to differentiate binding modes. Include controls such as known inhibitors (e.g., epacadostat for IDO1) to benchmark activity. Reproducibility requires triplicate experiments with statistical validation (e.g., ANOVA) to confirm consistency across trials .

Q. How should researchers design initial in vitro assays to assess the apoptotic effects of this compound via the Bcl-2/Bax pathway?

  • Methodological Answer : Use cancer cell lines (e.g., HeLa or A549) with high IDO1/TDO expression. Apply flow cytometry to quantify apoptosis (Annexin V/PI staining) and Western blotting to measure Bcl-2/Bax protein ratios. Include dose-response curves (0.1–10 µM) and time-course experiments (24–72 hours). Normalize results to untreated controls and validate with siRNA knockdown of IDO1/TDO to confirm target specificity .

Q. What are the optimal experimental conditions for ensuring compound stability in in vitro studies?

  • Methodological Answer : Conduct stability assays in cell culture media (e.g., RPMI-1640) at 37°C with 5% CO₂. Monitor degradation via HPLC or LC-MS at 0, 6, 12, and 24-hour intervals. Adjust pH or supplement media with antioxidants (e.g., ascorbic acid) if instability is observed. Document batch-specific variations in purity (>95% by NMR) to avoid confounding results .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across different cancer models?

  • Methodological Answer : Perform meta-analysis of existing data to identify variables such as tumor microenvironment (hypoxia vs. normoxia), genetic heterogeneity, or off-target effects. Use patient-derived xenograft (PDX) models to mimic human tumor diversity. Integrate transcriptomic profiling (RNA-seq) to correlate IDO1/TDO expression levels with drug response. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What strategies mitigate confounding factors in in vivo pharmacokinetic studies of this compound?

  • Methodological Answer : Use LC-MS/MS to quantify plasma and tissue concentrations in murine models. Account for metabolic differences by including cytochrome P450 inhibitors (e.g., ketoconazole) in parallel cohorts. Control for diet-induced tryptophan fluctuations, which modulate IDO1/TDO activity. Validate findings with immunohistochemistry to confirm target engagement in tumor samples .

Q. How should multi-omics datasets be integrated to elucidate resistance mechanisms to this compound?

  • Methodological Answer : Combine RNA-seq, proteomics, and metabolomics data using bioinformatics pipelines (e.g., Gene Set Enrichment Analysis). Prioritize pathways such as kynurenine metabolism, immune checkpoint regulation, and mitochondrial apoptosis. Validate candidate biomarkers (e.g., AhR activation) via CRISPR-Cas9 knockout models. Use machine learning (e.g., random forest) to identify predictive signatures of resistance .

Data Contradiction Analysis Framework

Factor Common Pitfalls Resolution Strategies
Enzyme Specificity Off-target inhibition of related oxidoreductasesUse isoform-selective inhibitors as controls .
Cell Line Variability Differential expression of IDO1/TDOPre-screen models via qPCR/Western blotting .
In Vivo MetabolismSpecies-specific differences in drug clearanceCross-validate in humanized mouse models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.